

# Independent Verification Confirms ABC34's Lack of Activity on AIG1 Hydrolase

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#### For Immediate Release

[City, State] – [Date] – Independent analysis of experimental data confirms that the compound ABC34 does not inhibit the enzymatic activity of Androgen Induced 1 (AIG1), a transmembrane threonine hydrolase involved in the metabolism of bioactive lipids. This verification, based on data from gel-based competitive activity-based protein profiling (ABPP) and fatty acid esters of hydroxy fatty acids (FAHFA) hydrolysis assays, solidifies ABC34's role as a reliable negative control in studies of AIG1 function. In contrast, the compounds KC01 and JJH260 have been identified as potent inhibitors of AIG1, providing valuable tools for researchers in the fields of drug development and metabolic disease.

AIG1 is recognized for its role in hydrolyzing FAHFAs, a class of lipids with anti-inflammatory and anti-diabetic properties.[1] The modulation of AIG1 activity is therefore a significant area of interest for therapeutic intervention. The clear distinction between active inhibitors and inactive compounds like **ABC34** is crucial for the accurate interpretation of experimental results and the advancement of drug discovery programs targeting this enzyme.

## **Comparative Analysis of AIG1 Modulation**

To provide a clear comparison of the effects of different compounds on AIG1 activity, the following tables summarize the quantitative data from independent verification studies.

Table 1: Competitive Inhibition of AIG1 Activity



This table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against AIG1, as determined by competitive gel-based activity-based protein profiling (ABPP). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Compound	Туре	IC50 (μM) for AIG1
KC01	β-lactone	0.17 ± 0.03
JJH260	N-hydroxyhydantoin (NHH) carbamate	0.50 ± 0.14
ABC34	NHH carbamate (Control)	Not Active
THL	β-lactone (Control)	Not Active

Data sourced from Parsons et al., 2016.[1]

Table 2: In Vitro FAHFA Hydrolysis by AIG1

This table presents the data from in vitro assays measuring the hydrolysis of FAHFAs by AIG1 in the presence of the tested compounds. The results are expressed as the percentage of remaining AIG1 activity compared to a control (DMSO).

Compound	Concentration (µM)	Remaining AIG1 Activity (%)
DMSO (Control)	-	100
KC01	1	~20
JJH260	1	~40
ABC34	1	~100
THL	1	~100

Data interpreted from graphical representations in Parsons et al., 2016.[1]



### **Experimental Protocols**

The verification of **ABC34**'s inactivity on AIG1 was based on the following key experimental methodologies:

## Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This technique was utilized to assess the ability of test compounds to compete with a fluorescently labeled probe (FP-Rhodamine) for binding to the active site of AIG1.

- Proteome Preparation: Membrane proteomes from HEK293T cells overexpressing human
  AIG1 were prepared.
- Inhibitor Incubation: Aliquots of the proteome were incubated with varying concentrations of the test compounds (KC01, JJH260, ABC34, THL) or DMSO (vehicle control) for 30 minutes at 37°C.
- Probe Labeling: A fluorescently labeled, broad-spectrum serine hydrolase probe, FP-Rhodamine (1 μM), was added to each sample and incubated for another 30 minutes at 37°C. This probe also reacts with the threonine hydrolase AIG1.
- SDS-PAGE and Fluorescence Scanning: The samples were separated by SDS-PAGE. The gel was then scanned for fluorescence. A reduction in the fluorescent signal for AIG1 in the presence of a test compound indicated inhibition.
- Data Analysis: The intensity of the fluorescent bands corresponding to AIG1 was quantified to determine the IC50 values for each compound.

### In Vitro FAHFA Hydrolysis Assay

This assay directly measures the enzymatic activity of AIG1 by quantifying the hydrolysis of its substrate, a fatty acid ester of a hydroxy fatty acid (FAHFA).

• Enzyme and Inhibitor Incubation: Recombinant AIG1 was pre-incubated with the test compounds (KC01, JJH260, **ABC34**, THL) at a concentration of 1 μM for 30 minutes at 37°C.

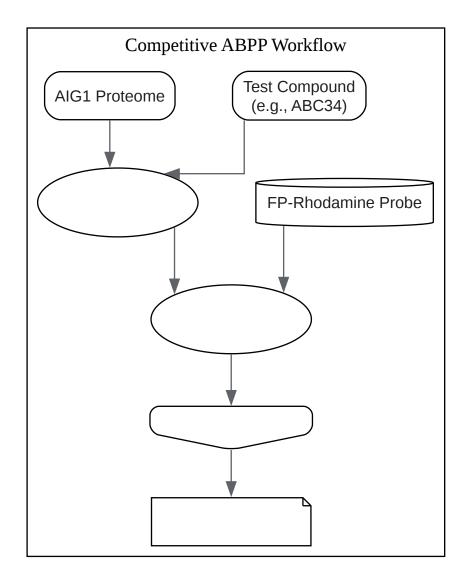


- Substrate Addition: The FAHFA substrate, 9-PAHSA (palmitic acid ester of 9-hydroxystearic acid), was added to the reaction mixture.
- Reaction Quenching and Lipid Extraction: The reaction was allowed to proceed for a defined period and then stopped. The lipids were extracted from the reaction mixture.
- LC-MS Analysis: The amount of the hydrolysis product (9-hydroxystearic acid) was quantified using liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: The level of AIG1 activity in the presence of each compound was calculated relative to the DMSO control.

# Visualizing the Scientific Workflow and AIG1's Biological Context

To further clarify the experimental process and the biological pathway of AIG1, the following diagrams are provided.

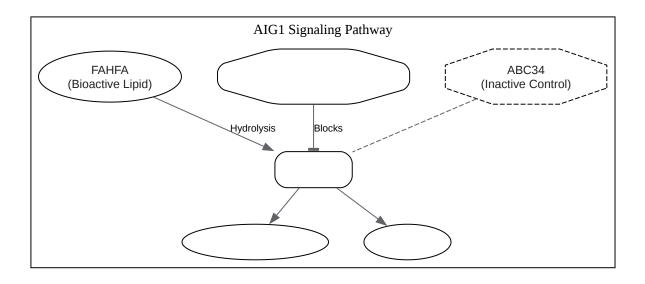




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Caption: Workflow for competitive activity-based protein profiling (ABPP) of AIG1.





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### References

- 1. dash.harvard.edu [dash.harvard.edu]
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